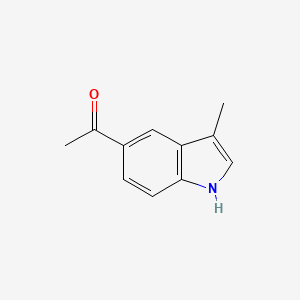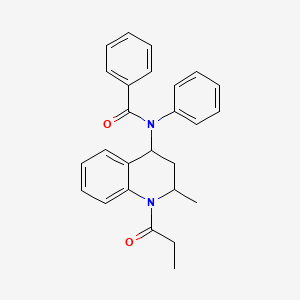![molecular formula C21H24N2O3 B12125786 4-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-6-methyl-2H-chromen-2-one](/img/structure/B12125786.png)
4-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-6-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-(dimetilamino)-2-(2-metoxifenil)etil]amino}-6-metil-2H-cromen-2-ona es un compuesto orgánico complejo que pertenece a la clase de las cromen-2-onas. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de cromen-2-ona sustituido con un grupo dimetilamino y un grupo metoxifenil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-{[2-(dimetilamino)-2-(2-metoxifenil)etil]amino}-6-metil-2H-cromen-2-ona normalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del Núcleo de Cromen-2-ona: El núcleo de cromen-2-ona se puede sintetizar a través de una reacción de condensación entre un derivado de fenol adecuado y un aldehído apropiado en condiciones ácidas.
Introducción del Grupo Dimetilamino: El grupo dimetilamino se puede introducir a través de una reacción de sustitución nucleofílica usando dimetilamina y un grupo saliente adecuado.
Adición del Grupo Metoxifenil: El grupo metoxifenil se puede unir a través de una reacción de alquilación de Friedel-Crafts usando un derivado de metoxibenceno y un agente alquilante adecuado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de sistemas catalíticos avanzados, reactores de flujo continuo y técnicas de purificación como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-{[2-(dimetilamino)-2-(2-metoxifenil)etil]amino}-6-metil-2H-cromen-2-ona puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para producir derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrófila, dependiendo de la naturaleza de los sustituyentes y las condiciones de reacción.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores en condiciones anhidras.
Sustitución: Varios nucleófilos o electrófilos en condiciones de solvente y temperatura apropiadas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que la reducción puede producir derivados de alcohol o amina.
Aplicaciones Científicas De Investigación
4-{[2-(dimetilamino)-2-(2-metoxifenil)etil]amino}-6-metil-2H-cromen-2-ona tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos medicamentos y productos farmacéuticos.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 4-{[2-(dimetilamino)-2-(2-metoxifenil)etil]amino}-6-metil-2H-cromen-2-ona implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos a través de:
Unión a Enzimas: Inhibición o activación de enzimas específicas involucradas en procesos biológicos.
Interacción con Receptores: Modulación de la actividad de los receptores en las superficies celulares o dentro de las células.
Afectación de las Vías de Transducción de Señales: Influencia en diversas vías de señalización que regulan las funciones celulares.
Comparación Con Compuestos Similares
4-{[2-(dimetilamino)-2-(2-metoxifenil)etil]amino}-6-metil-2H-cromen-2-ona se puede comparar con otros compuestos similares, como:
4-(((4-Metoxifenil)amino)metil)-N,N-dimetil anilina: Este compuesto tiene una estructura similar pero carece del núcleo de cromen-2-ona.
2-Metoxifenil-5-((fenilamino)metil)fenol: Este compuesto también contiene un grupo metoxifenil pero difiere en su estructura general y grupos funcionales.
Propiedades
Fórmula molecular |
C21H24N2O3 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
4-[[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino]-6-methylchromen-2-one |
InChI |
InChI=1S/C21H24N2O3/c1-14-9-10-20-16(11-14)17(12-21(24)26-20)22-13-18(23(2)3)15-7-5-6-8-19(15)25-4/h5-12,18,22H,13H2,1-4H3 |
Clave InChI |
YGIYVPWMNNNWHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=O)C=C2NCC(C3=CC=CC=C3OC)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B12125706.png)
![2-Ethylbenzo[d]oxazole-5-carboxylic acid](/img/structure/B12125711.png)


![2-{[1-(Cyclopropylcarbamoyl)ethyl]sulfanyl}acetic acid](/img/structure/B12125734.png)




![6H-pyrano[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-one](/img/structure/B12125775.png)
![4-fluoro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B12125780.png)
![(5Z)-5-(2-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12125783.png)
![(2Z)-2-[2-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12125789.png)

